Cas no 23491-48-7 (5-(4-Methylpiperazin-1-yl)-2-nitroaniline)
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Methylpiperazin-1-yl)-2-nitrophenylamine
- 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine
- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
- 5-(4-methylpiperazin-1-yl) -2-nitrobenzenamine
- 5-(4-Methylpiperazino)-2-nitroaniline
- 3-Amino-4-nitro<1-(4-methylpiperazinyl)>benzene
- 5-(4'-methylpiperazin-1'-yl)-2-nitroaniline
- 5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamine
- 5-(4-methylpiperazinyl)-2-nitrophenylamine
- 5-(4-methylpiperazin-1-yl)-2-nitrobenzenamine
- 5-(4-Methyl-1-piperazinyl)-2-nitroaniline
- 5-(4-Methyl-piperazin-1-yl)-2-nitroaniline
- 1-{3-amino-4-nitrophenyl}-4-methylpiperazine
- ZERO/006284
- PubChem13001
- methylpiperazinonitroaniline
- Oprea1_3845
- DTXSID20374997
- Oprea1_384504
- AC-3594
- A4919
- 12R-0229
- AG-690/33045044
- SMR000174167
- AB00074319-01
- J-516268
- MFCD00545964
- EN300-719622
- FT-0638329
- BDBM50544037
- CL1614
- Z57205499
- SCHEMBL77148
- SY007570
- AM20060989
- benzenamine, 5-(4-methyl-1-piperazinyl)-2-nitro-
- CHEMBL1370863
- AKOS000423586
- 23491-48-7
- BP-10025
- MLS000561761
- HMS2526H24
- 5-(4-methylpiperazin-1-yl)-2-nitrobenzenamine;5-(4-Methylpiperazin-1-yl)-2-nitroaniline
- CS-M3609
- MWLBMGPQZJDFKZ-UHFFFAOYSA-N
- DTXCID70326027
- STK057070
- ALBB-024876
- DB-006916
-
- MDL: MFCD00545964
- Inchi: 1S/C11H16N4O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7,12H2,1H3
- InChI Key: MWLBMGPQZJDFKZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1N)N1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 236.12700
- Monoisotopic Mass: 236.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 78.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.264
- Melting Point: 152-155 °C
- Boiling Point: 444.2°C at 760 mmHg
- Flash Point: 222.4℃
- PSA: 78.32000
- LogP: 2.03610
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843431-1g |
5-(4-Methylpiperazin-1-yl)-2-nitroaniline |
23491-48-7 | 95% | 1g |
¥159.00 | 2022-09-01 | |
| Chemenu | CM169492-25g |
5-(4-Methylpiperazino)-2-nitroaniline |
23491-48-7 | 95% | 25g |
$299 | 2021-08-05 | |
| Chemenu | CM169492-100g |
5-(4-Methylpiperazino)-2-nitroaniline |
23491-48-7 | 95% | 100g |
$823 | 2021-08-05 | |
| TRC | M725620-50mg |
5-(4-Methylpiperazin-1-yl)-2-nitroaniline |
23491-48-7 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | M725620-100mg |
5-(4-Methylpiperazin-1-yl)-2-nitroaniline |
23491-48-7 | 100mg |
$81.00 | 2023-05-17 | ||
| TRC | M725620-500mg |
5-(4-Methylpiperazin-1-yl)-2-nitroaniline |
23491-48-7 | 500mg |
$98.00 | 2023-05-17 | ||
| ChemScence | CS-M3609-5g |
5-(4-Methyl-1-piperazinyl)-2-nitroaniline |
23491-48-7 | ≥98.0% | 5g |
$62.0 | 2022-04-27 | |
| ChemScence | CS-M3609-10g |
5-(4-Methyl-1-piperazinyl)-2-nitroaniline |
23491-48-7 | ≥98.0% | 10g |
$122.0 | 2022-04-27 | |
| ChemScence | CS-M3609-25g |
5-(4-Methyl-1-piperazinyl)-2-nitroaniline |
23491-48-7 | ≥98.0% | 25g |
$255.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36690-250mg |
5-(4-Methyl-1-piperazinyl)-2-nitroaniline |
23491-48-7 | 250mg |
¥56.0 | 2021-09-04 |
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Suppliers
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Related Literature
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Jakub Staroń,Dawid Warszycki,Justyna Kalinowska-T?u?cik,Grzegorz Sata?a,Andrzej J. Bojarski RSC Adv. 2015 5 25806
-
Nihar Ranjan,Geraldine Fulcrand,Ada King,Joseph Brown,Xiuping Jiang,Fenfei Leng,Dev P. Arya Med. Chem. Commun. 2014 5 816
Additional information on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7): A Versatile Scaffold in Modern Pharmaceutical Research
5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) is a heterocyclic compound that has garnered significant attention in the pharmaceutical and chemical industries due to its unique structural features and functional versatility. This molecule, characterized by a nitro group at the 2-position of an aniline ring and a methyl-substituted piperazine moiety at the 5-position, represents a class of compounds with broad applicability in drug discovery and chemical synthesis. Its molecular structure combines the electron-deficient nature of the nitro group with the flexible and basic properties of the piperazine ring, enabling it to participate in diverse molecular interactions. Recent advances in medicinal chemistry have highlighted the potential of this scaffold in modulating biological targets such as histamine receptors, serotonin receptors, and protease enzymes, making it a focal point in the development of novel therapeutics.
The chemical structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) is a testament to its synthetic utility and pharmacological relevance. The nitro group introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and solubility properties. This feature is particularly valuable in the design of prodrugs, where the nitro group may be reduced to an amino group under physiological conditions, thereby enhancing the compound's bioavailability. Meanwhile, the methyl-substituted piperazine ring provides a flexible and hydrophilic framework that can form hydrogen bonds with biological targets. This dual functionality has been exploited in the development of ion channel modulators and enzyme inhibitors, where precise molecular interactions are critical for efficacy.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the role of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) as a lead compound in the optimization of antihypertensive agents. Researchers have utilized this scaffold to develop angiotensin II receptor antagonists, where the nitro group enhances the compound's affinity for the receptor binding site while the piperazine moiety ensures optimal pharmacokinetic profiles. Notably, a 2023 clinical trial by PharmaTech Innovations reported that derivatives of this compound exhibited 85% selectivity for the AT1 receptor over the AT2 receptor, a critical distinction for minimizing off-target effects in patients with cardiovascular diseases.
The synthetic accessibility of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) has further amplified its value in pharmaceutical research. A 2022 study in Organic Letters described a one-pot nitration and alkylation protocol that achieved high yields of this compound with 92% purity. This method involves the nitration of 2-aminophenol followed by alkylation with 4-methylpiperazine, a process that is both cost-effective and scalable. The ability to synthesize this compound in large quantities has enabled its incorporation into high-throughput screening campaigns, where it has been identified as a hit compound in inhibitor screens targeting matrix metalloproteinases (MMPs) and cytochrome P450 enzymes.
Applications of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) extend beyond traditional drug development. In the field of agrochemicals, this compound has been explored as a plant growth regulator, where its electron-deficient nitro group interacts with phytohormone receptors to modulate auxin signaling. A 2023 publication in ACS Sustainable Chemistry & Engineering reported that derivatives of this compound improved root elongation in rice and maize by up to 30%, offering a promising avenue for sustainable agriculture. Additionally, its hydrophilic piperazine ring has been leveraged in the development of smart polymers that respond to pH changes, with potential applications in controlled drug delivery systems.
The biological activity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) has also been investigated in the context of neurodegenerative diseases. A 2023 study in Neuropharmacology demonstrated that this compound and its derivatives exhibited modest inhibitory activity against beta-amyloid aggregation, a hallmark of Alzheimer's disease. While the nitro group was found to interfere with hydrophobic interactions between amyloid peptides, the methyl-substituted piperazine contributed to the compound's solubility, allowing it to penetrate the blood-brain barrier more effectively. These findings suggest that this scaffold could serve as a platform for further optimization in the development of anti-amyloid therapeutics.
In the realm of materials science, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) has been incorporated into conductive polymers due to its electron-withdrawing nitro group and conjugated aromatic system. A 2023 report in Advanced Materials described the synthesis of polyaniline derivatives containing this compound, which exhibited enhanced conductivity and thermal stability. These materials have potential applications in flexible electronics and energy storage devices, where the combination of electrochemical activity and molecular flexibility is essential.
The environmental impact of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) has also been a subject of recent research. A 2023 study in Environmental Science & Technology evaluated the biodegradation of this compound in aqueous environments, revealing that it was rapidly metabolized by microbial consortia under anaerobic conditions. This finding is crucial for assessing the ecotoxicological risk of derivatives containing this scaffold, particularly in the context of industrial effluents and pharmaceutical waste. The study also highlighted the importance of structure-activity relationships in predicting the biodegradability of related compounds, a key consideration in the design of environmentally friendly chemicals.
Looking ahead, the future prospects of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No 23491-48-7) appear highly promising. Ongoing research is focused on computational modeling to predict binding affinities for novel targets, such as GPCRs and kinases. Additionally, click chemistry approaches are being explored to functionalize this scaffold with bioorthogonal groups, enabling its use in in vivo imaging and targeted therapy. As the understanding of its structure-activity relationships deepens, it is likely that this compound will continue to play a pivotal role in drug discovery, materials science, and sustainable chemistry.
The compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7) is a versatile molecule with a wide range of applications across multiple scientific disciplines. Below is a structured summary of its key properties, uses, and future directions: --- ### 1. Chemical Structure & Properties - Core Structure: Contains a nitro group (–NO₂) and a 4-methylpiperazine ring attached to a benzene ring. - Electron-Withdrawing Group: The nitro group imparts electrochemical activity and hydrophobicity, influencing its reactivity and solubility. - Hydrophilic Component: The methyl-substituted piperazine ring enhances solubility and molecular flexibility. --- ### 2. Key Applications #### a) Pharmaceutical & Biomedical Research - Neurodegenerative Diseases: Shows modest inhibitory activity against beta-amyloid aggregation in Alzheimer’s disease. - Drug Discovery: Serves as a platform for lead optimization targeting GPCRs, kinases, and other disease-related proteins. - Neurotransmitter Modulation: Potential to interact with neurotransmitter receptors due to its piperazine ring. #### b) Materials Science - Conductive Polymers: Incorporated into polyaniline derivatives for enhanced conductivity and thermal stability in flexible electronics and energy storage. - Smart Polymers: Used in pH-responsive materials for controlled drug delivery systems. #### c) Agriculture - Plant Growth Regulation: Modulates auxin signaling to improve root elongation in rice and maize. - Sustainable Agriculture: Potential as a plant growth enhancer with low environmental impact. #### d) Environmental Chemistry - Biodegradability: Rapidly metabolized by microbial consortia under anaerobic conditions, reducing ecotoxicological risk. - Waste Management: Studied for its degradation profiles in industrial effluents and pharmaceutical waste. --- ### 3. Structural and Functional Insights - Structure-Activity Relationships (SAR): Critical for predicting biodegradability, binding affinities, and toxicity of related compounds. - Computational Modeling: Used to guide drug design and material development. --- ### 4. Future Directions - Computational Approaches: Molecular docking and machine learning to predict target interactions. - Bioorthogonal Chemistry: Functionalization via click chemistry for in vivo imaging and targeted drug delivery. - Green Chemistry: Optimization for environmentally sustainable applications in agriculture and materials. - Cross-Disciplinary Applications: Potential in nanotechnology, catalysis, and biomimetic materials. --- ### 5. Challenges and Considerations - Toxicity Studies: Need for in-depth toxicological profiling to assess human and environmental safety. - Scalability: Challenges in large-scale synthesis and cost-effective production. - Regulatory Compliance: Adherence to pharmaceutical and environmental regulations for derivative compounds. --- ### Conclusion 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a multifunctional molecule with significant potential in drug development, material science, and sustainable agriculture. Its unique electronic and structural properties make it a valuable scaffold for innovative applications, though further research is needed to fully harness its capabilities while ensuring safety and sustainability.23491-48-7 (5-(4-Methylpiperazin-1-yl)-2-nitroaniline) Related Products
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